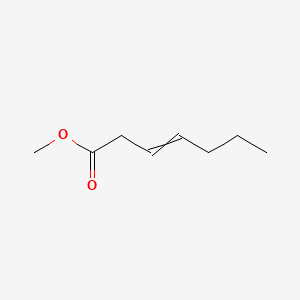

3-Heptenoic acid, methyl ester

Description

Contextualization of 3-Heptenoic Acid, Methyl Ester within the Class of Fatty Acid Methyl Esters (FAMEs)

Fatty acid methyl esters are derived from fatty acids through a process called esterification, where the carboxyl group of the fatty acid reacts with methanol (B129727). labtorg.kz This conversion is often done to increase the volatility and stability of the fatty acids, making them more suitable for analysis by techniques like gas chromatography. restek.com this compound, with its seven-carbon chain and a double bond at the third position, is a specific example of an unsaturated FAME. nih.gov Its structure, formally methyl hept-3-enoate, distinguishes it from its saturated counterpart, methyl heptanoate (B1214049), and its various positional and geometric isomers. nih.govnih.gov The presence and position of the double bond are crucial in defining its chemical behavior and potential applications.

Overview of Scholarly Significance and Research Trajectories

Research interest in this compound and related unsaturated FAMEs is multifaceted. These compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and flavorings. ontosight.aimedchemexpress.com For instance, derivatives of heptenoic acid have been explored for their potential biological activities. nih.gov The study of such esters also contributes to the broader understanding of oleochemistry, which focuses on the chemical modification of fats and oils derived from natural sources. acs.org Current research often investigates novel synthetic routes and the catalytic processes that can selectively produce specific isomers of these unsaturated esters.

Historical Development of Research on Unsaturated Fatty Acid Methyl Esters

The study of fatty acids has a long history, with initial isolation and characterization dating back to the work of Michel-Eugène Chevreul. nih.gov The development of analytical techniques, particularly gas chromatography, in the mid-20th century revolutionized the study of FAMEs, allowing for the separation and identification of complex mixtures. restek.com This analytical power spurred further research into the synthesis and reactions of individual unsaturated FAMEs. Historically, research has often been driven by the availability of starting materials from natural sources like vegetable oils. acs.orgresearchgate.net The focus has progressively shifted towards developing more controlled and efficient synthetic methods to access specific, and sometimes rare, unsaturated FAMEs for targeted applications.

Key Research Challenges and Opportunities Pertaining to this compound

A primary challenge in the study of this compound is the selective synthesis of specific isomers (E and Z). Controlling the stereochemistry of the double bond during synthesis is a common hurdle in organic chemistry. Furthermore, the potential for the double bond to migrate along the carbon chain under certain reaction conditions presents another synthetic challenge.

Opportunities in this area lie in the development of novel catalytic systems that can provide high yields and selectivity for the desired isomer. For example, metathesis reactions have emerged as a powerful tool for the synthesis of unsaturated compounds. acs.org There are also opportunities to explore the unique reactivity of the double bond in this compound for the synthesis of new functionalized molecules. Investigating its potential biological activities, given the known roles of other fatty acid esters, also represents a promising avenue for future research. ontosight.ainih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O2 | nih.govguidechem.com |

| Molecular Weight | 142.20 g/mol | nih.gov |

| IUPAC Name | methyl hept-3-enoate | nih.gov |

| CAS Number | 50652-83-0 | nih.govguidechem.com |

| Canonical SMILES | CCCC=CCC(=O)OC | nih.gov |

| InChI | InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3 | nih.gov |

| InChIKey | MELNJTLUIHVCHX-UHFFFAOYSA-N | nih.gov |

Research Findings on Synthesis and Characterization

The synthesis of this compound can be approached through various organic chemistry methodologies. One common strategy involves the esterification of 3-heptenoic acid. medchemexpress.com Another approach is through oleochemical reactions such as the pyrolysis of methyl ricinoleate, which has been shown to produce heptenoic acid methyl ester as a byproduct. mdpi.com

Patents also describe synthetic routes to related and more complex structures, indicating the industrial interest in this class of compounds. For example, processes for preparing derivatives like 3-isopropenyl-6-heptenoate esters have been detailed, which may involve similar chemical transformations. google.com

Characterization of this compound and other FAMEs is heavily reliant on chromatographic and spectroscopic techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method for identifying and quantifying these esters in a mixture. ocl-journal.orgallenpress.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms and the stereochemistry of the double bond. allenpress.com

Structure

3D Structure

Properties

IUPAC Name |

methyl hept-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELNJTLUIHVCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339136 | |

| Record name | 3-Heptenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50652-83-0 | |

| Record name | 3-Heptenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Regioselective Synthesis Strategies

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in modern organic synthesis. For a molecule like 3-Heptenoic acid, methyl ester, which contains a carbon-carbon double bond, these considerations are particularly important as they give rise to different isomers with potentially distinct properties and applications.

Development of Chiral Variants of this compound

The development of chiral variants of heptenoates often involves the asymmetric synthesis of precursors or related structures. For instance, research into HMG-CoA reductase inhibitors has led to the development of methods for synthesizing chiral 3,5-dihydroxy-6(E)-heptenoates. dntb.gov.uaresearchgate.net These strategies, while not directly targeting the parent this compound, establish a foundation for creating chiral centers within the heptenoate framework. The synthesis of enantiomerically pure 3-methyl-β-proline, for example, utilizes asymmetric phase-transfer-catalyzed alkylation to establish an all-carbon stereogenic center, a technique that could be adapted for creating chiral derivatives of heptenoic acid. acs.org

Furthermore, the synthesis of fungal metabolites like (+)-stagonolide C and (−)-aspinolide A has been achieved through enantioselective routes starting from readily available materials, showcasing the potential for creating complex chiral molecules that may incorporate a heptenoate-like structure. molaid.com

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective synthetic routes are crucial for obtaining specific stereoisomers of a target molecule. In the context of compounds related to this compound, several notable strategies have been developed. For example, the synthesis of 2,6-disubstituted tetrahydropyranones has been achieved with excellent diastereoselectivity through a Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes. nih.gov This reaction proceeds via a stable six-membered chairlike carbocation intermediate. nih.gov

Another relevant example is the diastereoselective addition of allylmetal reagents to α,β-dioxygenated ketones, which has been employed in the synthesis of complex carbohydrates. harvard.edu Such chelation-controlled additions offer a powerful tool for controlling stereochemistry. Additionally, a catalyst-free three-component 1,3-dipolar cycloaddition has been developed to produce functionalized spirooxindoles with high diastereoselectivity. mdpi.com

The following table summarizes selected diastereoselective synthetic approaches relevant to the synthesis of substituted cyclic compounds, which could be conceptually applied to acyclic systems like heptenoates.

| Product Class | Synthetic Method | Key Features | Diastereomeric Ratio (dr) |

| 2,6-Disubstituted Tetrahydropyranones | Prins Cyclization | Formation of a stable chairlike carbocation intermediate. | Excellent |

| Functionalized Spirooxindoles | 1,3-Dipolar Cycloaddition | Catalyst-free, three-component reaction. | 10:1 to >99:1 |

Positional Isomer Control in Synthetic Pathways

Controlling the position of the double bond is a key challenge in the synthesis of unsaturated esters like this compound. Regioselective synthesis ensures that the desired constitutional isomer is formed preferentially. Gold(I)-catalyzed hydration of alkynes is one such method that allows for regioselective synthesis of 1,4,6-tricarbonyl compounds. acs.orgnih.gov The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the alkyne. acs.org

Copper-catalyzed hydroalkylation of terminal alkynes represents another powerful strategy for achieving regioselectivity in the formation of alkenes. nih.gov For instance, the use of a DTBM-dppf-supported copper catalyst has been shown to produce Z-configured trisubstituted alkenes with high regio- and stereoselectivity. nih.gov Computational studies have revealed that the alkylation proceeds through a direct SN2 pathway. nih.gov

The table below highlights key findings in regioselective synthesis that are pertinent to controlling isomerism in unsaturated systems.

| Reaction | Catalyst/Reagent | Key Outcome | Regioisomeric Ratio (r.r.) |

| Alkyne Hydration | Et3PAuCl / AgOTf | Formation of 1,4,6-tricarbonyl compounds. | High regioselectivity |

| Alkyne Hydroalkylation | DTBM-dppf-supported Cu | Z-configured trisubstituted alkenes. | High |

Contemporary Esterification Techniques

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic chemistry. For the synthesis of this compound, various modern techniques are available that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Catalytic Esterification Protocols (e.g., Acid-Catalyzed, Base-Catalyzed, Metal-Catalyzed)

Catalytic methods are widely employed for esterification due to their ability to accelerate the reaction rate.

Acid-Catalyzed Esterification: This is a classic and widely used method. Strong acids like sulfuric acid are often used as catalysts. For example, the preparation of sec-butyl crotonate involves heating crotonic acid with sec-butyl alcohol in the presence of concentrated sulfuric acid. orgsyn.org This type of catalysis is also applicable to the synthesis of this compound from 3-heptenoic acid and methanol (B129727).

Base-Catalyzed Esterification (Transesterification): While direct esterification is typically acid-catalyzed, base-catalyzed transesterification is a common alternative where an existing ester is converted to another.

Metal-Catalyzed Esterification: A variety of metal-based catalysts have been developed for esterification. Solid acid catalysts, such as those based on sulfated zirconia or tin-doped metal oxides, offer advantages like ease of separation and reusability. google.com For instance, a doped solid acid catalyst, MCM-41-Sn/TiO2/SO42-, has been shown to be effective in catalyzing the esterification of oleic acid with an esterification rate of 87%. google.com

The following table provides an overview of different catalytic esterification approaches.

| Catalyst Type | Example Catalyst | Key Advantages |

| Homogeneous Acid | Concentrated Sulfuric Acid | High catalytic activity. |

| Heterogeneous Solid Acid | MCM-41-Sn/TiO2/SO42- | Ease of separation, reusability. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. biorxiv.orgrug.nl Enzymes, due to their intricate three-dimensional structures, can exhibit remarkable stereo- and regioselectivity under mild reaction conditions. biorxiv.org

In the context of ester synthesis, lipases are commonly used enzymes. They can catalyze esterification, transesterification, and hydrolysis with high selectivity. The use of enzymes can be particularly advantageous for the synthesis of chiral esters or for reactions where sensitive functional groups are present. Chemoenzymatic strategies have been successfully employed in the synthesis of complex natural products and their analogs, such as cryptophycins, where enzymes catalyze key macrocyclization and epoxidation steps. nih.gov The development of computer-aided synthesis planning tools is further advancing the integration of enzymatic steps into complex synthetic routes. biorxiv.org

The application of chemoenzymatic methods can lead to shorter synthetic routes and higher yields compared to purely chemical approaches. biorxiv.org This is particularly relevant for the synthesis of fine chemicals and pharmaceuticals where high purity and specific stereochemistry are required. researchgate.netresearchgate.net

Solvent-Free and Green Chemistry Methodologies in Synthesis

The pursuit of sustainable chemical processes has driven the development of solvent-free and green chemistry methodologies applicable to the synthesis of esters like methyl 3-heptenoate. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.

One prominent green strategy involves the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction times, lower reaction temperatures, and improve yields compared to conventional heating methods. researchgate.net For the synthesis of various esters, microwave-promoted reactions, often in the absence of any solvent, represent a highly efficient and environmentally benign approach. researchgate.netniscpr.res.in For instance, the synthesis of polyol esters from C5–C9 straight-chain monocarboxylic acids has been successfully achieved under solvent-free, microwave-assisted conditions using a composite acid catalyst. researchgate.net

Another cornerstone of green synthesis is the use of renewable starting materials. Heptanoic acid, a precursor to methyl heptanoate (B1214049), can be sourced from bio-based feedstocks. It is a known co-product of the ozonolysis of palmitoleic acid, which can be isolated from algae-sourced waste streams. osti.gov The subsequent esterification of this bio-derived heptanoic acid to produce methyl heptanoate represents a pathway to a valuable chemical from a renewable source. osti.gov

Catalysis is also central to green synthetic methods. The use of solid acid catalysts or specialized metal clusters can facilitate esterification and transesterification reactions under milder and often solvent-free conditions. For example, a tetranuclear zinc cluster has proven effective for the transesterification of various methyl esters, offering high yields and scalability for a large-scale, solvent-free process with a low environmental impact factor. organic-chemistry.org

Reactivity Studies and Mechanistic Investigations

The reactivity of methyl 3-heptenoate is primarily dictated by its two key functional groups: the carbon-carbon double bond (C=C) at the 3-position and the methyl ester group (-COOCH₃).

Electrophilic and Nucleophilic Addition Reactions to the Unsaturated System

Electrophilic Addition

The electron-rich π-bond of the alkene moiety in methyl 3-heptenoate is susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, an electrophile (E⁺) bonds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). pressbooks.pub

For an unsymmetrical alkene like methyl 3-heptenoate, the regioselectivity of the addition of a protic acid (HX) is governed by Markovnikov's rule. The rule states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms. libretexts.org However, in methyl 3-heptenoate, the double bond is between carbon-3 and carbon-4, which are both disubstituted (C3H and C4H). Therefore, the addition of HX would be expected to produce a mixture of two products: 4-substituted and 3-substituted methyl heptanoate, proceeding through the more stable secondary carbocation intermediates. The stability of these intermediates dictates the reaction's activation energy and speed. libretexts.org

Table 1: Representative Electrophilic Addition Reactions

| Reagent | Expected Major Product(s) | Mechanism Notes |

|---|---|---|

| HBr | Methyl 3-bromoheptanoate and Methyl 4-bromoheptanoate | Proceeds via a secondary carbocation intermediate. pressbooks.pub |

| Br₂ in CH₂Cl₂ | Methyl 3,4-dibromoheptanoate | Involves a cyclic bromonium ion intermediate, leading to anti-addition. lasalle.edu |

Nucleophilic Addition

Direct nucleophilic addition to an unactivated C=C double bond is generally unfavorable due to the bond's electron-rich nature. wikipedia.org Such reactions are typically observed in α,β-unsaturated carbonyl compounds, where the double bond is conjugated with the carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or 1,4-nucleophilic addition (the Michael reaction). wikipedia.org

Since methyl 3-heptenoate is a γ,δ-unsaturated ester, its double bond is not conjugated with the carbonyl group. Consequently, it does not readily undergo nucleophilic addition at the C=C bond. Nucleophilic attack will preferentially occur at the electrophilic carbonyl carbon of the ester group.

Hydroformylation Reactions and Regioselectivity Control

Hydroformylation involves the addition of a hydrogen atom and a formyl group (–CHO) across the double bond of an alkene. For an internal alkene like methyl 3-heptenoate, this reaction can yield two regioisomeric aldehydes: methyl 4-formylheptanoate and methyl 3-formylheptanoate. Controlling the regioselectivity of this transformation is a significant challenge.

Modern catalytic systems, particularly those based on rhodium, have shown great promise in directing the regioselectivity of hydroformylation. researchgate.net The choice of ligands coordinated to the metal center is crucial. For example, the use of a bifunctional Rh/PTA catalyst (PTA: 1,3,5-triaza-7-phosphaadamantane) has enabled highly regioselective hydroformylation of alkenes with CO₂/H₂ as a syngas surrogate, achieving up to 93/7 regioselectivity under mild conditions. rsc.org

Supramolecular strategies have also emerged to control regioselectivity in remote positions. By redesigning a Rh-bisphosphite catalyst with a receptor pocket that can bind to a directing group on the substrate, regioselective hydroformylation of internal alkenes has been demonstrated, favoring the formation of the terminal aldehyde. nih.gov While not specifically tested on methyl 3-heptenoate, these advanced methods suggest that high regioselectivity in its hydroformylation is achievable.

Table 2: Potential Catalyst Systems for Regioselective Hydroformylation

| Catalyst System | Ligand Type | Potential Advantage |

|---|---|---|

| Rh/phosphine | Monodentate or Bidentate Phosphines | Traditional method; selectivity can be tuned by ligand steric and electronic properties. researchgate.net |

| Rh/PTA | Bifunctional Ligand | High activity and regioselectivity under mild conditions. rsc.org |

| Supramolecular Rh-bisphosphite | Substrate-binding Ligand | Potential for high regioselectivity at a remote double bond. nih.gov |

Hydrogenation and Reduction Pathways

Hydrogenation

Catalytic hydrogenation of methyl 3-heptenoate involves the addition of hydrogen (H₂) across the C=C double bond to yield the corresponding saturated ester, methyl heptanoate. This reaction is typically carried out using heterogeneous catalysts. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or copper (Cu) on a support like alumina (B75360) (Al₂O₃). mdpi.comhkedcity.net For example, the hydrogenation of methyl oleate, another unsaturated fatty acid methyl ester, to methyl stearate (B1226849) is effectively achieved using 10% Pd/C as a catalyst. hkedcity.net Similarly, C8 alkenes can be hydrogenated to C8 alkanes over bifunctional catalysts, a process that can be highly selective. mdpi.com

Reduction

The term reduction can also refer to the transformation of the ester functional group. Depending on the reducing agent and reaction conditions, the ester can be reduced to either an aldehyde or a primary alcohol.

Reduction to an Alcohol : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding 3-hepten-1-ol. This reaction typically also reduces the C=C double bond unless performed under carefully controlled conditions.

Selective Reduction to an Aldehyde : The selective reduction of the ester in an unsaturated system to an aldehyde is a more delicate transformation. It can be achieved using specialized reducing agents that are less reactive than LiAlH₄. This pathway would convert methyl 3-heptenoate into 3-heptenal. google.com

Microbial reduction offers an alternative pathway, often with high stereoselectivity, for related keto esters. oup.com

Table 3: Summary of Hydrogenation and Reduction Reactions

| Reaction | Reagent / Catalyst | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Methyl heptanoate hkedcity.net |

| Hydrogenation | H₂, Pt/Al₂O₃ | Methyl heptanoate mdpi.com |

| Ester Reduction | LiAlH₄ followed by H₂O | 3-Hepten-1-ol |

Oxidation and Functionalization Reactions

The C=C double bond in methyl 3-heptenoate is a prime site for oxidation and functionalization reactions, allowing for the introduction of new chemical functionalities.

Epoxidation : The double bond can be converted into an epoxide (an oxirane ring) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield methyl 3,4-epoxyheptanoate. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation : The alkene can be converted into a diol (containing two hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), producing methyl 3,4-dihydroxyheptanoate.

Oxidative Cleavage : The double bond can be cleaved completely through ozonolysis (O₃ followed by a workup step). This reaction would break the C3-C4 bond, yielding butanal and methyl 3-oxopropanoate. Ozonolysis is a powerful tool for breaking down larger molecules into smaller, functionalized fragments. osti.gov

Detailed studies on the oxidation of the saturated analogue, methyl heptanoate, in jet-stirred reactors show the formation of numerous products, including unsaturated esters and cyclic ethers, highlighting the complex reaction pathways that can occur at high temperatures. nih.govacs.org C-H functionalization, while a powerful modern technique, typically targets activated C-H bonds, whereas in methyl 3-heptenoate, the reactivity of the double bond is dominant. google.comrsc.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For methyl 3-heptenoate, this involves reacting it with a different alcohol (R'-OH) to produce a new ester (3-heptenoic acid, R' ester) and methanol. wikipedia.orgscielo.br

The reaction is typically catalyzed by either an acid or a base.

Acid Catalysis : A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol. scielo.br

Base Catalysis : A strong base deprotonates the alcohol, making it a more potent nucleophile to attack the carbonyl carbon. wikipedia.org

To drive the equilibrium towards the desired product, the methanol by-product is often removed as it is formed, for example, by distillation. wikipedia.org

Modern catalysis has introduced milder and more efficient methods. A tetranuclear zinc cluster has been shown to catalyze the transesterification of various methyl esters with primary and secondary alcohols under nearly neutral and mild temperature conditions (58–68 °C). organic-chemistry.org This method shows high functional group tolerance. Solid acid catalysts, such as porous phenolsulphonic acid-formaldehyde resins, have also been used effectively to catalyze the transesterification of related esters like ethyl heptanoate to methyl heptanoate with high yields. researchgate.net

Table 4: Catalysts for the Transesterification of Methyl 3-Heptenoate

| Catalyst | Type | Conditions | Advantage |

|---|---|---|---|

| H₂SO₄ / HCl | Homogeneous Acid | Heating with excess alcohol | Simple, traditional method. scielo.br |

| NaOCH₃ / KOCH₃ | Homogeneous Base | Mild temperature | Highly effective, but sensitive to water/acid impurities. wikipedia.org |

| Tetranuclear Zinc Cluster | Homogeneous Metal Cluster | Mild (58–68 °C), neutral pH | High functional group tolerance, can be used solvent-free. organic-chemistry.org |

Thermal Degradation and Pyrolysis Mechanisms

The thermal degradation and pyrolysis of methyl 3-heptenoate, like other fatty acid methyl esters (FAMEs), involve complex reaction networks that lead to the formation of a wide array of smaller molecules. While specific studies on methyl 3-heptenoate are not prevalent, the mechanisms can be inferred from research on analogous long-chain and unsaturated methyl esters. nih.govdtic.mil The pyrolysis process is generally characterized by free-radical chain reactions, including initiation, hydrogen abstraction, isomerization, and β-scission, as well as pericyclic reactions. dtic.milosti.gov

Experimental studies on the pyrolysis of similar compounds, such as methyl decanoate (B1226879), show that decomposition begins at temperatures around 773 K (500 °C). nih.gov The main reaction pathways involve the unimolecular decomposition of the ester and the homolytic cleavage of C-C and C-H bonds. researchgate.net The presence of a double bond in the alkyl chain of methyl 3-heptenoate influences the degradation pathways compared to its saturated analogue, methyl heptanoate. acs.org The allylic C-H bonds adjacent to the double bond are weaker and more susceptible to hydrogen abstraction, leading to the formation of resonance-stabilized radicals.

Key product classes from the pyrolysis of methyl esters include hydrogen, carbon oxides (CO and CO₂), and a spectrum of hydrocarbons. nih.gov The decomposition of the ester group itself can lead to the formation of CO, CO₂, and methanol. osti.gov The alkyl chain breaks down to produce a mixture of smaller alkanes and alkenes. A significant pathway for unsaturated esters is the retro-ene reaction, which can lead to the formation of a new alkene and a shorter unsaturated ester. nih.govresearchgate.net

A kinetic analysis of methyl decanoate pyrolysis, for instance, revealed that major products are formed through specific radical decomposition pathways. nih.gov Carbon monoxide is primarily formed from the decomposition of ester radicals via successive β-scission reactions. nih.gov The table below summarizes the main product classes identified from the thermal decomposition of methyl decanoate, which are expected to be similar for methyl 3-heptenoate.

Table 1: Major Product Classes from the Pyrolysis of Methyl Decanoate nih.gov

| Product Category | Specific Examples |

| Permanent Gases | Hydrogen, Carbon Monoxide, Carbon Dioxide |

| Small Hydrocarbons (C1-C3) | Methane, Ethene, Ethane, Propene, Propyne |

| Large 1-Olefins (C4-C9) | 1-Butene, 1-Pentene, 1-Hexene, 1-Heptene, 1-Octene, 1-Nonene |

| Unsaturated Methyl Esters | Methyl-2-propenoate, Methyl-2-butenoate, Methyl-4-pentenoate |

| Polyunsaturated Species | 1,3-Butadiene, 1,3-Cyclopentadiene, Benzene, Toluene |

At higher temperatures, these primary products can undergo secondary reactions to form polycyclic aromatic hydrocarbons (PAHs) like indene (B144670) and naphthalene. nih.govresearchgate.net

Derivatization Strategies for Structural Modification

A significant derivatization strategy for methyl 3-heptenoate is its isomerization to form a conjugated diene system. The isolated double bond at the C3 position is thermodynamically less stable than a conjugated system. Through catalytic isomerization, the double bond can be shifted to form methyl (2E,4E)-hepta-2,4-dienoate. chemsynthesis.comchemspider.com This conjugated ester is a valuable synthon in organic chemistry.

The formation of conjugated systems from non-conjugated fatty esters has been demonstrated in various catalytic processes. acs.org For example, the isomerization of double bonds in fatty acid chains is a known phenomenon, and it has been noted that the formation of a conjugated system can accelerate the reaction rate compared to simple bond migration. acs.org Catalysts based on transition metals like palladium, rhodium, and nickel are often employed for such transformations. mpg.dehw.ac.uk The process typically involves the formation of a metal-hydride species that adds to the double bond, followed by elimination to form the isomerized, more stable conjugated product.

The resulting methyl (2E,4E)-hepta-2,4-dienoate has a delocalized π-electron system across the C2 to C5 positions, which alters its chemical reactivity and physical properties, such as its UV absorption profile, making it suitable for Diels-Alder reactions and other pericyclic transformations.

Unsaturated esters like methyl 3-heptenoate are valuable building blocks in the synthesis of more complex organic molecules, including natural products and pheromones. vulcanchem.comresearchgate.net The heptenoate structural motif is found in a variety of complex, biologically active compounds. ontosight.ai The double bond and the ester functional group provide two reactive sites for a range of chemical transformations.

For instance, the carbon chain and functionality present in methyl 3-heptenoate can serve as a foundation for constructing larger molecules. Synthetic strategies might involve:

Epoxidation of the double bond: Followed by ring-opening reactions to introduce new functional groups.

Hydroboration-oxidation: To install a hydroxyl group at the C4 position.

Claisen Rearrangement: A Johnson-Claisen rearrangement involving a related 2,6-heptadienol compound can produce a 3-isopropenyl-6-heptenoate ester, showcasing how the heptenoate framework can be generated and utilized as an intermediate for complex targets like insect pheromones. google.com

Cross-metathesis: Reaction of the double bond with another olefin to elongate the carbon chain.

Ester Modification: The methyl ester can be reduced to an aldehyde or alcohol, or converted to an amide, providing further avenues for diversification. google.com

These derivatizations allow for the stereocontrolled introduction of new chiral centers and functional groups, making methyl 3-heptenoate a useful precursor in multi-step total synthesis projects. researchgate.net

The primary isomerization reaction of methyl 3-heptenoate involves the migration of the carbon-carbon double bond along the alkyl chain. The position of the double bond can be shifted under thermal or catalytic conditions. acs.orgacs.org The most significant product of this isomerization is the conjugated isomer, methyl (2E,4E)-hepta-2,4-dienoate, due to its enhanced thermodynamic stability.

Catalytic isomerization is a well-established process for internal olefins. acs.org Studies on the palladium-catalyzed methoxycarbonylation of other olefins have shown that the process is accompanied by rapid and dominant isomerization of the double bond. mpg.de For example, 1-decene (B1663960) is quickly isomerized into a mixture of 2-, 3-, 4-, and 5-decenes. mpg.de A similar principle applies to methyl 3-heptenoate, where a suitable catalyst can facilitate an equilibrium between various positional isomers. While the conjugated 2,4-isomer is favored, trace amounts of other isomers such as methyl 2-heptenoate and methyl 4-heptenoate could potentially be formed in the reaction mixture.

The table below outlines the key reactant and the major, thermodynamically favored product of the isomerization of methyl 3-heptenoate.

Table 2: Isomerization of Methyl 3-Heptenoate

| Compound | Chemical Structure | IUPAC Name | Key Feature |

| Starting Material | CH₃CH₂CH₂CH=CHCH₂COOCH₃ | Methyl 3-heptenoate | Isolated Double Bond |

| Major Product | CH₃CH₂CH=CHCH=CHCOOCH₃ | Methyl 2,4-heptadienoate | Conjugated Double Bonds |

This isomerization is a critical transformation as it converts a simple unsaturated ester into a conjugated diene ester, which is a more versatile intermediate for further synthetic applications, particularly in the construction of cyclic and polycyclic systems.

Natural Occurrence, Biosynthesis, and Biotransformation Pathways

Identification in Biological Matrices (Non-Mammalian Systems)

The presence of 3-Heptenoic acid, methyl ester in natural, non-mammalian sources is a subject of ongoing scientific investigation. While its direct isolation is not widely documented, related compounds and potential precursors are found in various plant and microbial systems.

While comprehensive analysis has identified a wide array of volatile and non-volatile compounds in plant-derived materials, the explicit identification of this compound remains limited.

Hibiscus sabdariffa Seeds: The seeds of Hibiscus sabdariffa, commonly known as Roselle, are recognized as a valuable source of oil, protein, and fiber. mdpi.comoup.com Analysis of Roselle seed oil reveals a rich profile of fatty acids, with linoleic acid, oleic acid, and palmitic acid being the most prominent. oup.com The seeds also contain various other chemical constituents, including sterols and other fatty acids. epa.gov While the process of esterification can produce various methyl esters from these fatty acids, and methods for preparing fatty acid methyl esters from oils for analysis are established, the presence of this compound specifically has not been definitively reported in the available literature on Hibiscus sabdariffa seeds. researchgate.net

Hops (Humulus lupulus L.): Hops are a critical ingredient in brewing, contributing to the aroma and bitterness of beer. lyellcollection.org The essential oil of hops is a complex mixture containing hundreds of compounds, primarily terpenes and their derivatives. lyellcollection.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) analyses of various hop varieties have identified numerous esters, including methyl heptanoate (B1214049), the saturated counterpart of methyl 3-heptenoate. nih.govmedcraveonline.compnas.org Methyl heptanoate contributes to the fruity aroma profile of certain hop varieties. lyellcollection.org However, the current body of research on hop volatiles does not explicitly list this compound as a constituent.

Tea: The term "tea" can refer to the beverage derived from Camellia sinensis or to various herbal infusions, such as tea tree oil from Melaleuca alternifolia. In the context of essential oils, tea tree oil has been extensively studied. Its chemical profile is dominated by monoterpenes, with terpinen-4-ol being the major component, alongside γ-terpinene and α-terpineol. concawe.eu Phenylpropanoid compounds like methyl eugenol (B1671780) have also been quantified in tea tree oil. concawe.eu There is currently no evidence in the reviewed literature to suggest the presence of this compound in the essential oil of Melaleuca alternifolia.

Certain microorganisms have demonstrated the ability to synthesize complex molecules that incorporate a heptenoate structure. A notable example comes from a marine bacterium associated with seaweed.

Bioactivity-guided isolation from Bacillus subtilis MTCC10403, a bacterium associated with the seaweed Anthophycus longifolius, led to the discovery of a novel antibacterial compound: 7-O-methyl-5'-hydroxy-3'-heptenoate-macrolactin. researchgate.net This complex molecule is a polyene antibiotic belonging to the macrolactin group. researchgate.net The structure features a 5-hydroxyhept-3-enoate moiety attached to the main macrolactin ring system, indicating that Bacillus subtilis possesses the enzymatic machinery to produce a derivative of 3-heptenoic acid. researchgate.net

Table 1: Microbial Metabolite Containing a 3-Heptenoate Derivative

| Compound Name | Producing Organism | Source | Finding |

|---|

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally friendly alternative to chemical synthesis for producing esters. Enzymes, particularly lipases, are widely employed for their efficiency and specificity under mild reaction conditions.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in lipids. Crucially, this reaction is reversible. In environments with low water activity, lipases can effectively catalyze esterification reactions, synthesizing esters from an alcohol and a carboxylic acid. This property is extensively utilized for the production of various fatty acid esters, including flavor esters and fatty acid methyl esters (FAMEs) for biodiesel.

The synthesis of this compound via this method would involve the lipase-catalyzed reaction between 3-heptenoic acid and methanol (B129727). The general mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (methanol) to release the ester. Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus, are commonly used for such esterification processes due to their high activity and stability. While specific studies on the lipase-catalyzed synthesis of this compound are not prominent, the established principles of enzymatic esterification of fatty acids are directly applicable.

Conversely, lipase-catalyzed hydrolysis is the process of breaking down the ester back into its constituent acid and alcohol, a reaction favored in aqueous environments. This process is fundamental to the first step of the biodegradation of fatty acid esters in the environment.

The biosynthesis of fatty acids and their derivatives in microorganisms involves complex, multi-enzyme pathways. The discovery of 7-O-methyl-5'-hydroxy-3'-heptenoate-macrolactin in Bacillus subtilis points to the involvement of a Polyketide Synthase (PKS) pathway. researchgate.net PKS systems assemble complex carbon chains from simple acyl-CoA precursors through a series of condensation reactions, which can be followed by various modifications like reductions and dehydrations to create unsaturated bonds, such as the double bond in the 3-heptenoate moiety.

Furthermore, the synthesis of unsaturated acyl-CoA esters, which are activated precursors for many biochemical reactions, can be achieved through chemo-enzymatic methods. For instance, acyl-CoA dehydrogenases are enzymes capable of introducing double bonds into acyl-CoA chains, providing a route to compounds like heptenoyl-CoA from their saturated counterparts. Such enzymatic steps are crucial for creating the building blocks that can be further modified or, in the case of ester synthesis, be acted upon by other enzymes. The transfer of entire metabolic pathways into host organisms like E. coli is a common strategy in metabolic engineering to produce desired molecules.

Biotransformation and Environmental Fate Studies (Non-Human Exposure)

The environmental fate of fatty acid methyl esters (FAMEs), a class to which this compound belongs, is largely governed by microbial activity. FAMEs, including those used in biodiesel, are generally considered to be readily biodegradable in both soil and aquatic environments.

The primary biotransformation pathway for FAMEs involves a two-step process.

Hydrolysis: The initial step is the hydrolysis of the ester bond, catalyzed by microbial esterase or lipase (B570770) enzymes. This cleavage yields the parent fatty acid (3-heptenoic acid) and methanol. medcraveonline.com

β-Oxidation: The resulting free fatty acid then undergoes degradation via the β-oxidation pathway, where the carbon chain is sequentially shortened by two-carbon units. The released methanol is also readily biodegraded by microorganisms.

This degradation can occur under both aerobic and anaerobic conditions. Studies have shown that the presence of FAMEs can sometimes enhance the biodegradation of other fuel components, although this can also lead to the depletion of essential nutrients and electron acceptors in the environment. The rate of degradation is influenced by environmental factors, with unsaturated FAMEs being susceptible to preferential degradation through photo-oxidation when exposed to sunlight. The biotransformation of unsaturated fatty acids by microorganisms can also lead to other products, such as hydroxy fatty acids, through the action of hydratase enzymes. lyellcollection.orgpnas.org

Microbial Degradation Pathways in Environmental Systems

The environmental fate of this compound is largely governed by microbial activity, a process that has been studied extensively for fatty acid methyl esters (FAMEs) due to their prevalence in biodiesel. lyellcollection.orgconcawe.eu The biodegradation of FAMEs is a multi-step process that occurs under both aerobic and anaerobic conditions. lyellcollection.org

The primary pathway for microbial degradation is initiated by enzymatic hydrolysis of the ester bond. lyellcollection.orgconcawe.eu

De-esterification: Microorganisms produce esterase or lipase enzymes that cleave the methyl ester group, yielding the free fatty acid (3-heptenoic acid) and methanol. lyellcollection.orgconcawe.eu

β-Oxidation: The resulting fatty acid is then degraded through the β-oxidation cycle. In this process, the fatty acid chain is shortened by two carbon atoms with each turn of the cycle, producing acetyl-CoA. concawe.eu

For unsaturated fatty acids like 3-heptenoic acid, additional enzymatic steps are necessary to handle the double bond. These steps, such as isomerization or reduction, reposition or saturate the double bond to allow the β-oxidation process to continue. concawe.eu While some studies suggest that the presence of unsaturation can affect the rate of degradation, there is no clear consensus on whether it is faster or slower than for saturated fatty acids, as the rate is highly dependent on environmental conditions and the specific microorganisms present. lyellcollection.orgresearchgate.net

| Microbial Degradation Pathway for FAMEs | Description | Key Enzymes |

| De-esterification | Cleavage of the ester bond to form a free fatty acid and an alcohol. | Esterases, Lipases lyellcollection.orgconcawe.eu |

| β-Oxidation | Sequential removal of two-carbon units from the fatty acid chain. | Acyl-CoA Dehydrogenase, etc. |

| Unsaturation Processing | Isomerization or reduction of the double bond to allow for complete degradation. | Isomerases, Reductases concawe.eu |

Abiotic Environmental Transformations

In addition to microbial action, this compound can be transformed by non-biological environmental processes. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis: The ester bond in FAMEs can be broken by abiotic hydrolysis, where a water molecule cleaves the bond. This reaction is catalyzed by either acids or bases. epa.gov However, at a neutral environmental pH, this process is generally slow. epa.gov For typical FAMEs, the half-life for hydrolysis at pH 7 has been estimated to be as long as seven years, suggesting that it is not a primary degradation route under normal environmental conditions compared to microbial degradation. lyellcollection.org

Photodegradation: Sunlight can induce the degradation of FAMEs, particularly those with double bonds. researchgate.netresearchgate.net The process of photodegradation can occur through two main mechanisms:

Direct Photolysis: This involves the direct absorption of light by the molecule, leading to its breakdown. However, the ester functional group in FAMEs absorbs light at wavelengths that are largely outside the range of natural sunlight reaching the Earth's surface. Therefore, direct aqueous photolysis is not considered a significant degradation pathway. epa.gov

Indirect Photo-oxidation: This is the more relevant photodegradation pathway for FAMEs in the environment. Unsaturated fatty acid esters are susceptible to attack by photochemically produced reactive oxygen species in water and the atmosphere. This process preferentially degrades unsaturated FAMEs over saturated ones. researchgate.netresearchgate.net The reaction can lead to the formation of various intermediate products, including ketones and epoxides, before the molecule is fully broken down. scielo.br

| Abiotic Transformation Pathway | Description | Influencing Factors | Relevance |

| Hydrolysis | Cleavage of the ester bond by water. | pH (catalyzed by acid or base) epa.gov | Slow at neutral pH, not a major pathway lyellcollection.orgepa.gov |

| Photodegradation | Degradation initiated by sunlight. | Presence of unsaturation, photosensitizing agents researchgate.netresearchgate.net | Significant for unsaturated esters via indirect photo-oxidation researchgate.netresearchgate.net |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are paramount in determining the structural features of methyl 3-heptenoate at the atomic and molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the stereochemistry of methyl 3-heptenoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For methyl 3-heptenoate, distinct signals are expected for the methyl ester protons (-OCH₃), the protons on the double bond (vinylic protons), and the protons of the alkyl chain. The integration of these signals reveals the relative number of protons in each unique environment.

Crucially, the coupling constants (J-values) between adjacent protons are instrumental in determining the stereoisomerism (E or Z configuration) of the double bond. The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is characteristically larger for the trans (E) isomer (typically 12-18 Hz) compared to the cis (Z) isomer (typically 6-12 Hz).

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbonyl carbon of the ester group, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the alkyl chain and the methyl ester group all appear in characteristic regions of the spectrum. The chemical shifts of the allylic and vinylic carbons can also show subtle differences between the E and Z isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Methyl 3-Heptenoate Isomers

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (C=O) | - | 170 - 185 | Carbonyl carbon. |

| C2 (-CH₂-) | ~3.0 | 30 - 40 | Alpha to carbonyl. |

| C3 (=CH-) | 5.4 - 5.8 | 115 - 140 | Vinylic proton and carbon. |

| C4 (=CH-) | 5.4 - 5.8 | 115 - 140 | Vinylic proton and carbon. |

| C5 (-CH₂-) | ~2.0 | 25 - 35 | Allylic protons and carbon. |

| C6 (-CH₂-) | ~1.4 | 16 - 25 | Alkyl chain. |

| C7 (-CH₃) | ~0.9 | 10 - 15 | Terminal methyl group. |

| -OCH₃ | ~3.7 | 50 - 65 | Methyl ester group. |

Note: These are general predicted ranges and actual values can vary based on the solvent and specific isomer.

Mass Spectrometry (MS) for Fragmentation Analysis and Identification (e.g., GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis, making it a powerful tool for the identification and structural elucidation of volatile compounds like methyl 3-heptenoate.

In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparing it to spectral libraries. For methyl (E)-3-heptenoate, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (142.2 g/mol ). nih.gov

The fragmentation of esters often involves characteristic cleavage patterns. Common fragmentation pathways for methyl 3-heptenoate would include:

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene molecule and the formation of a radical cation.

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the methoxy (B1213986) group (-OCH₃, m/z 31) or the alkyl chain.

Cleavage of the C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (-CH₂-).

The NIST Mass Spectrometry Data Center provides GC-MS data for methyl (E)-3-heptenoate, showing a top peak at m/z 74, a second highest at m/z 41, and a third highest at m/z 55. nih.gov The base peak at m/z 74 is characteristic of the McLafferty rearrangement in methyl esters of fatty acids.

Table 2: Prominent Fragment Ions in the Mass Spectrum of Methyl (E)-3-Heptenoate

| m/z | Proposed Fragment |

| 74 | [CH₃OC(OH)=CH₂]⁺• (from McLafferty rearrangement) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques are based on the interaction of electromagnetic radiation with molecular vibrations, but they are governed by different selection rules, often providing complementary information.

The IR spectrum of methyl 3-heptenoate is expected to show characteristic absorption bands for the following functional groups:

C=O stretch: A strong absorption band in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

C-O stretch: An absorption band in the range of 1000-1300 cm⁻¹, corresponding to the stretching vibration of the C-O single bond of the ester.

C=C stretch: An absorption band around 1640-1680 cm⁻¹, indicating the presence of a carbon-carbon double bond. The intensity of this band can be variable.

=C-H stretch: An absorption band just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond.

C-H stretch: Absorption bands below 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds in the alkyl chain and the methyl group.

Table 3: Characteristic Vibrational Frequencies for Methyl 3-Heptenoate

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O | 1735-1750 (strong) | 1729-1748 | Stretching |

| C=C | 1640-1680 (variable) | ~1650 (strong) | Stretching |

| =C-H | >3000 (medium) | >3000 (medium) | Stretching |

| C-H (sp³) | <3000 (strong) | <3000 (strong) | Stretching |

| C-O | 1000-1300 (strong) | Variable | Stretching |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating methyl 3-heptenoate from complex mixtures, assessing its purity, and separating its stereoisomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. It is widely used for the purity assessment of fatty acid methyl esters (FAMEs) and for the separation of their isomers, including the geometric (E/Z) isomers of methyl 3-heptenoate.

The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For the separation of FAME isomers, polar capillary columns, such as those with cyanopropyl-based stationary phases, are often employed. These columns can effectively separate isomers based on differences in their polarity and boiling points.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property for a given set of GC conditions and can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. The purity of a methyl 3-heptenoate sample can be determined by calculating the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

The separation of (E) and (Z) isomers of unsaturated fatty acid methyl esters by GC is well-established. Generally, the trans (E) isomer has a slightly lower boiling point and elutes earlier than the corresponding cis (Z) isomer on most standard polar and non-polar columns.

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. While GC is often the method of choice for volatile FAMEs, HPLC can be particularly useful for the analysis of less volatile related compounds, for preparative scale separations, and for the analysis of samples that are not suitable for GC.

Reversed-phase HPLC (RP-HPLC) with a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is a common mode for the separation of FAMEs. In RP-HPLC, separation is based on the hydrophobicity of the analytes, with more non-polar compounds having longer retention times. The separation of cis and trans isomers of unsaturated fatty acid methyl esters can also be achieved using RP-HPLC, often with silver ion chromatography (Ag⁺-HPLC) for enhanced resolution of positional and geometric isomers.

HPLC is also valuable for the analysis of related compounds that might be present as impurities or byproducts in a sample of methyl 3-heptenoate. These could include the free 3-heptenoic acid, other esters of 3-heptenoic acid, or products of oxidation or polymerization. The choice of detector in HPLC, such as a UV detector or a mass spectrometer (LC-MS), depends on the properties of the analytes of interest.

Thermal Analysis and Material Characterization (Non-Property Listings)

Thermal analysis techniques are fundamental in determining the stability and phase behavior of chemical compounds. For 3-heptenoic acid, methyl ester, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data regarding its thermal characteristics.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in studying the melting and crystallization behavior of fatty acid methyl esters (FAMEs).

DSC analyses of FAMEs, such as those derived from palm oil, reveal distinct melting and crystallization peaks. thescipub.com Typically, a DSC thermogram for a pure, unsaturated methyl ester would show an endothermic peak corresponding to its melting point upon heating. The cooling curve would display an exothermic peak representing crystallization. thescipub.com Polymorphism, the ability of a compound to exist in more than one crystalline form, can also be investigated using DSC, as different polymorphs will exhibit distinct melting points and enthalpies of fusion. researchgate.net For example, polymorphism has been observed in methyl esters of caproic, heptanoic, palmitic, and stearic acids. researchgate.net

Table 1: Expected DSC Events for this compound

| Thermal Event | Expected Observation | Significance |

| Melting | Endothermic peak | Determination of melting point and purity |

| Crystallization | Exothermic peak | Study of solidification behavior |

| Polymorphic Transition | Additional endo- or exothermic peaks | Identification of different crystalline forms |

This table is predictive, based on the behavior of similar fatty acid methyl esters, as specific DSC data for this compound is not available in the cited literature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Specific TGA studies on this compound were not found in the surveyed literature. However, research on the thermal stability of other straight-chain and unsaturated FAMEs offers valuable insights. researchgate.netresearchgate.net The thermal stability of FAMEs is influenced by factors such as chain length and the degree of unsaturation. Generally, unsaturated esters are more susceptible to thermal and oxidative degradation than their saturated counterparts. researchgate.netresearchgate.netresearchgate.net

A TGA curve for this compound would be expected to show a stable mass until the onset of thermal decomposition, at which point a significant mass loss would be recorded. The analysis, typically conducted in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, would reveal the temperature at which the compound begins to degrade. In an inert atmosphere, the primary mass loss is due to volatilization and pyrolysis, while in an oxidative atmosphere, combustion processes also contribute. researchgate.net The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of mass loss. researchgate.net For straight-chain methyl esters (C6-C14), a main decomposition effect has been noted in the range of 105–215°C. researchgate.netuva.es

Table 2: Predicted TGA Profile for this compound

| TGA Parameter | Predicted Outcome | Information Gained |

| Onset Temperature of Decomposition | Single-step mass loss | Indicates the beginning of thermal degradation |

| Peak Decomposition Temperature (from DTG) | A distinct peak in the derivative curve | Temperature of maximum decomposition rate |

| Residual Mass | Low to negligible | Indicates complete volatilization/decomposition |

This table is based on general knowledge of the thermal behavior of unsaturated fatty acid methyl esters, as specific TGA data for this compound is not available in the cited sources.

Advanced Sample Preparation for Analytical Applications

Effective sample preparation is a critical step for the accurate analysis of this compound, particularly when it is present in complex matrices or at low concentrations. Automated derivatization and solid-phase microextraction are two advanced techniques that enhance the efficiency and sensitivity of subsequent chromatographic analyses.

For gas chromatography (GC) analysis, volatile and polar compounds like carboxylic acids are often converted into more volatile and less polar derivatives to improve their chromatographic behavior. libretexts.orgcolostate.edu 3-Heptenoic acid would typically be derivatized to its methyl ester, this compound, for GC analysis. This process, known as esterification, can be automated to improve throughput and reproducibility. shimadzu.com.sgchromatographytoday.com

Automated derivatization systems, often integrated with a GC autosampler, can perform the entire process from reagent addition to injection. Common derivatization reagents for converting fatty acids to FAMEs include trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) and boron trifluoride in methanol (B129727) (BF3/MeOH). mdpi.com

Automated TMSH Derivatization : This method involves the online methylation of fatty acids. The robotic autosampler mixes the sample with the TMSH reagent immediately before injection into the hot GC inlet, where pyrolysis-driven transesterification occurs. This technique is rapid, requires minimal sample handling, and reduces the use of hazardous solvents.

Automated BF3/MeOH Derivatization : In this procedure, an autosampler can be programmed to add the sample, BF3/MeOH reagent, and an extraction solvent (like hexane) to a vial, followed by incubation at a set temperature (e.g., 65°C) before injection. shimadzu.com.sg This automates the traditional manual process, ensuring consistent reaction times and reducing operator variability. chromatographytoday.com

The use of such automated systems is ideal for high-throughput fatty acid profiling, leading to faster data acquisition and improved data reproducibility.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used to extract and concentrate analytes from a sample matrix. mdpi.com For a volatile compound like this compound, headspace SPME (HS-SPME) coupled with GC-MS is a particularly suitable analytical approach. hst-j.org This technique is widely used for the analysis of volatile esters in complex samples such as fruits, beverages, and biological matrices. hst-j.orgmdpi.comishs.orgnih.gov

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including esters, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the GC injector, where the analytes are thermally desorbed for analysis. scielo.br

The selection of the SPME fiber coating is critical for efficient extraction. For general profiling of volatile and semi-volatile compounds, including esters, fibers with mixed phases like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. scielo.brmdpi.com The optimization of extraction parameters such as temperature, time, and sample matrix modifications (e.g., salt addition) is crucial for achieving high sensitivity and reproducibility. nih.govnih.gov

SPME has been successfully used to identify a wide range of esters in various fruits, which are known to contain a complex mixture of volatile compounds. hst-j.orgresearchgate.net While this compound is not specifically mentioned in the reviewed studies, the successful application of SPME for other C7 esters like ethyl heptanoate (B1214049) in fruit matrices suggests its applicability for the target analyte. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and reaction mechanisms of organic molecules. For a compound like 3-heptenoic acid, methyl ester, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles) for both the cis (Z) and trans (E) isomers.

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

Map Reaction Pathways: Elucidate the mechanisms of chemical reactions. For instance, DFT can be used to model the transition states and intermediates in reactions such as hydrolysis, oxidation, or polymerization. nih.gov In studies of related systems, like the palladium-catalyzed methoxycarbonylation of other alkenes, DFT has been used to explore potential mechanistic pathways, such as the hydride and carbomethoxy cycles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations.

Commonly used functionals for this type of molecule include B3LYP and newer, dispersion-corrected functionals like wb97xd. nih.govmdpi.com These are typically paired with Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) or other appropriately sized sets to provide a robust description of the molecule's electronic environment. nih.govmdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While often more computationally demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be applied to:

Benchmark DFT Results: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to validate the geometries and energies obtained from more cost-effective DFT calculations.

Study Intermolecular Interactions: Accurately calculate the strength and nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the liquid and solid states.

Determine Accurate Electronic Properties: Provide highly precise values for properties like electron affinity and ionization potential.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for studying the behavior of large systems or long-timescale phenomena. Molecular modeling and simulation techniques based on classical mechanics bridge this gap.

Molecular mechanics methods approximate molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a "force field," a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions.

The MM4 force field has been specifically developed to provide high accuracy for a variety of organic molecules, including esters. A study to parameterize MM4 for this compound would involve:

Conformational Searching: Identifying all low-energy conformers of the molecule resulting from rotation around its single bonds.

Energy Calculation: Calculating the relative steric energies of these conformers to determine their population distribution at a given temperature.

Force Field Validation: The parameters for the force field would be refined by fitting calculated properties (geometries, vibrational frequencies, conformational energies) to experimental data or high-level ab initio calculations on smaller, related esters.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms and molecules over time. For FAMEs, MD simulations using force fields like the Generalized Amber Force Field (GAFF) have been successfully employed. nih.govresearchgate.net An MD study of this compound would allow for the investigation of:

Liquid State Properties: Prediction of bulk properties such as density, viscosity, and self-diffusion coefficients as a function of temperature. nih.gov

Molecular Ordering: Analysis of how molecules arrange themselves in the liquid phase, revealing information about short-range order and packing. researchgate.net

Solvation Effects: Simulating the molecule in various solvents to understand how intermolecular interactions with the solvent affect its conformation and behavior.

Thermodynamic and Spectroscopic Property Prediction

Computational methods are invaluable for predicting thermodynamic and spectroscopic properties, which are essential for chemical process design and material characterization.

Thermodynamic Properties: Quantum chemical calculations (both DFT and ab initio) can be used to compute standard enthalpies of formation, heat capacities, and Gibbs free energies. This data is crucial for predicting chemical equilibria and reaction spontaneity.

Spectroscopic Properties: As mentioned, DFT is widely used to predict IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible spectra by calculating the energies of electronic excitations. NMR chemical shifts and coupling constants can also be calculated and are vital for structural elucidation, often showing excellent agreement with experimental values when appropriate levels of theory and solvent models are used.

Table of Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem researchgate.net |

| Molecular Weight | 142.20 g/mol | PubChem researchgate.net |

| XLogP3 | 2.1 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 0 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 2 | PubChem researchgate.net |

| Rotatable Bond Count | 5 | PubChem researchgate.net |

| Exact Mass | 142.099379685 Da | PubChem researchgate.net |

| Topological Polar Surface Area | 26.3 Ų | PubChem researchgate.net |

| Heavy Atom Count | 10 | PubChem researchgate.net |

| Complexity | 116 | PubChem researchgate.net |

Enthalpy of Formation and Vaporization Studies

While specific experimental or theoretical studies on the enthalpy of formation and vaporization for this compound are not extensively documented in publicly available literature, data for its saturated analog, methyl heptanoate (B1214049), serves as a critical reference point. The presence of a double bond in the C3 position in this compound would lead to a less negative enthalpy of formation compared to its saturated counterpart due to the higher energy state of the C=C double bond.

The National Institute of Standards and Technology (NIST) provides standard condition enthalpy values for methyl heptanoate. These values are fundamental for thermochemical calculations.

Table 1: Thermochemical Data for Methyl Heptanoate

| Property | Value | Units | Phase | Source |

| Enthalpy of Formation (ΔfH°) | -546.6 ± 1.5 | kJ/mol | Liquid | NIST |

| Enthalpy of Vaporization (ΔvapH°) | 50.2 | kJ/mol | Liquid | NIST |

This data is for the saturated analog, methyl heptanoate, and provides a baseline for estimating the properties of this compound.

Prediction of Spectroscopic Signatures

A conformational analysis was conducted on methyl heptanoate using cavity-based Fourier transform microwave spectroscopy, a technique that provides highly accurate rotational constants. Preliminary fits of the observed spectra for the two lowest energy conformers (C_s and C_1) were determined. Such data is foundational for benchmarking computational methods, which can then be used to predict the spectra of related, less-studied molecules like this compound. The introduction of a double bond at the C3 position would significantly alter the geometry and, consequently, the rotational and vibrational spectra compared to the saturated methyl heptanoate.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties or reactivity is a cornerstone of modern chemistry. For FAMEs, this is often explored through Quantitative Structure-Property Relationship (QSPR) models and computational assessments of reaction pathways.

Quantitative Structure-Property Relationships (QSPR) for Related FAMEs

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific activity or property. They are widely used for FAMEs to predict various characteristics without the need for extensive experimentation.

Researchers have developed QSPR models to predict properties such as chromatographic retention times and viscosity for various FAMEs. rsc.orguva.nl These models typically use molecular descriptors, which are numerical representations of the molecule's structure, such as the number of carbon atoms, the number and position of double bonds, and geometric isomerism. rsc.org For instance, a Multiple Linear Regression (MLR) model was successfully developed to predict the gas chromatography retention times of a series of FAMEs, achieving a high correlation coefficient (R² = 0.999). rsc.org Another study used a Gibbs energy additivity approach to create a QSPR model for estimating the dynamic viscosity of FAMEs and biodiesel, which only requires the carbon number and the number of double bonds as inputs. uva.nl

Table 2: Example of a QSPR Model for FAME Retention Time Prediction

| Model Type | Descriptors Used | Predicted Property | Correlation (R²) | Reference |

| Multiple Linear Regression (MLR) | Number of carbons, number/position of double bonds, geometric isomerism | GC Retention Time | 0.999 | rsc.org |

This table illustrates the high predictive power of QSPR models for properties of related Fatty Acid Methyl Esters (FAMEs).

Computational Assessment of Reaction Selectivity and Kinetics

Computational chemistry is a powerful tool for investigating the mechanisms, selectivity, and kinetics of chemical reactions. For esters related to this compound, several computational studies have provided detailed mechanistic insights.

Furthermore, detailed chemical kinetic mechanisms have been developed and computationally reduced to model the combustion of methyl heptanoate. mdpi.com A comprehensive mechanism involving 1087 species and 4592 reversible reactions was constructed to model its oxidation, demonstrating the complexity of the reaction network. mdpi.com These large-scale models are essential for simulating combustion processes and understanding pollutant formation.

Exploration of Non Clinical and Industrial Applications

Role as a Chemical Intermediate in Industrial Synthesis

As a reactive molecule, 3-Heptenoic acid, methyl ester is a valuable intermediate in the synthesis of a wide array of chemical products. Its double bond and ester functional group allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Precursor for Specialty Chemicals